molecular formula C28H36O8 B13156309 [(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

Cat. No.: B13156309
M. Wt: 500.6 g/mol
InChI Key: IMRGSWAJVVVYOW-KJASTTBASA-N
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Description

[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a hydroxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and advanced purification methods are often employed to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its multiple hydroxyl groups and aromatic core make it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases or conditions, making it a target for pharmaceutical research.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Vinyl benzoate
  • Ethyl benzoate

Uniqueness

Compared to these similar compounds, [(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate is unique due to its complex structure and multiple functional groups

Properties

Molecular Formula

C28H36O8

Molecular Weight

500.6 g/mol

IUPAC Name

[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate

InChI

InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3/t20-,21+,22+,24-,25+,26+,27?,28+/m0/s1

InChI Key

IMRGSWAJVVVYOW-KJASTTBASA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O

Canonical SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O

Origin of Product

United States

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